N-(3,5-dichlorophenyl)acetamide
CAS No.: 31592-84-4
Cat. No.: VC21271277
Molecular Formula: C8H7Cl2NO
Molecular Weight: 204.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31592-84-4 |
|---|---|
| Molecular Formula | C8H7Cl2NO |
| Molecular Weight | 204.05 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | BJWFSDFXPISTBZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC(=C1)Cl)Cl |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
N-(3,5-dichlorophenyl)acetamide consists of an acetamide group (CH₃CONH-) attached to a 3,5-dichlorophenyl ring. The molecular structure is essentially planar, which is a characteristic feature observed in related acetanilide compounds . This planarity influences the compound's crystal packing behavior and contributes to its stability in solid state.
The molecular formula of the compound is C₈H₇Cl₂NO, which corresponds to a molecular weight of 204.05 g/mol . The structure can be represented by the following chemical identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-(3,5-dichlorophenyl)acetamide |
| InChI | InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) |
| InChIKey | BJWFSDFXPISTBZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Physical Properties
The physical properties of N-(3,5-dichlorophenyl)acetamide are influenced by its molecular structure and intermolecular interactions. While comprehensive physical data is limited in the provided sources, the compound's planar structure suggests potential for crystallization and specific melting point characteristics typical of acetanilide derivatives.
Spectroscopic Data
Crystal Structure Analysis
| Crystal Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/n |
| Temperature (K) | 299 |
| a, b, c (Å) | 4.567(1), 24.350(4), 8.903(2) |
| β (°) | 102.20(2) |
| V (ų) | 967.7(3) |
| Z | 4 |
| Radiation type | Cu Kα |
Molecular Packing and Hydrogen Bonding
The molecular packing of N-(3,5-dichlorophenyl)acetamide is characterized by important intermolecular interactions. Similar to related compounds, it likely exhibits N—H⋯O hydrogen bonds that play a crucial role in stabilizing the crystal structure . In the related 2-Chloro-N-(3,5-dichlorophenyl)acetamide, molecules are stabilized by N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds that run along the a axis .
These hydrogen bonding patterns are significant as they determine the three-dimensional architecture of the crystal structure and influence physical properties such as solubility, melting point, and stability. The bond parameters in N-(3,5-dichlorophenyl)acetamide are expected to be similar to those in related acetanilides, as observed in comparative studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume